1-(3-Cyanopropyl)piperazine

Overview

Description

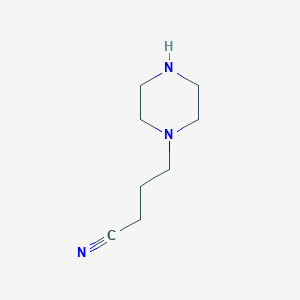

1-(3-Cyanopropyl)piperazine is an organic compound with the molecular formula C8H15N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Cyanopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-chloropropionitrile under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperazine and 3-chloropropionitrile.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The reactants are mixed in a suitable solvent, such as ethanol or acetonitrile, and heated to reflux for several hours.

Product Isolation: The product is then isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanopropyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding amides or reduction to yield primary amines.

Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Cyclization Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.

Major Products Formed

Amides: Formed through oxidation reactions.

Primary Amines: Formed through reduction reactions.

Heterocyclic Compounds: Formed through cyclization reactions.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

1-(3-Cyanopropyl)piperazine has been investigated for its potential antitumor properties. Studies have shown that piperazine derivatives can enhance the anticancer activity of various compounds. For instance, modifications involving piperazine moieties have led to significant improvements in the efficacy of anticancer agents targeting prostate cancer cells. A study reported that certain piperazine-containing compounds exhibited IC50 values significantly lower than their parent compounds, indicating enhanced potency against cancer cell lines such as PC-3 and LNCaP .

Neuropharmacology

The compound has also been explored as a potential neuropharmacological agent. Research indicates that piperazine derivatives can function as agonists for dopamine and serotonin receptors. Specifically, novel derivatives of this compound have shown promising results in modulating these receptors, which are crucial for treating disorders such as depression and schizophrenia .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Modifications to the piperazine ring or the attached cyanopropyl group can significantly influence the compound's efficacy and selectivity. For example, studies have demonstrated that introducing specific functional groups can enhance binding affinity to target receptors, thereby improving therapeutic outcomes .

Material Science

Polymer Chemistry

In addition to biological applications, this compound has been utilized in polymer chemistry. Its ability to serve as a cross-linking agent in the synthesis of polymers has been explored, leading to materials with improved mechanical properties and thermal stability. The incorporation of piperazine derivatives into polymer matrices can enhance the material's performance in various industrial applications .

Case Study 1: Antitumor Activity Enhancement

A series of studies focused on synthesizing piperazine hybrids with existing anticancer drugs showed that the introduction of this compound significantly increased the cytotoxic effects against multiple myeloma cell lines. The hybrid compounds demonstrated IC50 values lower than those of standard treatments, suggesting a synergistic effect .

Case Study 2: Neuropharmacological Effects

Another study evaluated the effects of this compound on serotonin receptor modulation. The results indicated that certain derivatives acted as selective serotonin reuptake inhibitors (SSRIs), providing a new avenue for treating mood disorders without the side effects commonly associated with traditional SSRIs .

Data Table: Summary of Biological Activities

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Antitumor | Cytotoxicity | Enhanced activity against cancer cell lines |

| Neuropharmacology | Receptor Agonism | Potential SSRI activity |

| Material Science | Polymer Cross-linking | Improved mechanical properties |

Mechanism of Action

The mechanism of action of 1-(3-Cyanopropyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors. The binding can modulate the activity of these targets, leading to therapeutic effects. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

1-(3-Cyanopropyl)piperazine can be compared with other piperazine derivatives:

Piperazine: The parent compound, used as an anthelmintic agent.

1-(2-Cyanoethyl)piperazine: Similar structure but with a different alkyl chain length.

1-(4-Cyanobutyl)piperazine: Another derivative with a longer alkyl chain.

Uniqueness

This compound is unique due to its specific alkyl chain length, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of compounds with tailored properties .

Biological Activity

1-(3-Cyanopropyl)piperazine is a derivative of piperazine, characterized by a piperazine ring with a cyanopropyl substituent. This compound is of interest in medicinal chemistry due to its structural features that may influence its biological activity. The exploration of its pharmacological properties has been limited, but existing studies indicate potential applications in various therapeutic areas.

Chemical Structure

The compound's structure can be represented as follows:

This formula indicates the presence of two nitrogen atoms in the piperazine ring, contributing to its biological interactions.

Anticancer Properties

Research has indicated that piperazine derivatives, including this compound, exhibit significant anticancer activity. A study assessed the cytotoxic potential of a related piperazine derivative against human liver cancer cell lines (SNU-475 and SNU-423). The results showed an IC50 value of approximately 6.98 µM, indicating effective suppression of cancer cell proliferation through apoptosis induction via intrinsic and extrinsic pathways . Although specific studies on this compound are scarce, its structural similarity to other active piperazines suggests potential anticancer properties.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. A patent describes the tranquilizing action of compounds similar to this compound, demonstrating behavioral effects in animal models comparable to established tranquilizers like chlorpromazine . This suggests that this compound may possess anxiolytic or sedative properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural modifications. A comparative analysis of various piperazine compounds reveals that changes in substituents can lead to significant differences in receptor binding profiles and pharmacological effects. For instance, different alkyl substituents can alter solubility and interaction with biological targets:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 1-(2-Methylpropyl)piperazine | Similar piperazine core | Different receptor binding profiles |

| 1-(4-Fluorobutyl)piperazine | Fluorinated alkyl substituent | Enhanced solubility and altered activity |

| 1-(3-Chloropropyl)piperazine | Chlorinated alkyl substituent | Variations in toxicity and efficacy |

This table illustrates how structural variations influence biological activity, emphasizing the need for targeted design in drug development.

The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds demonstrate that piperazines can affect metabolic pathways and cellular signaling mechanisms, potentially impacting their efficacy and safety profiles. Understanding these mechanisms is crucial for optimizing therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Cyanopropyl)piperazine, and how do reaction conditions influence yield and purity?

Basic Synthesis Methodology

The synthesis of this compound typically involves nucleophilic substitution followed by hydrogenation. A validated route starts with the reaction of 1-(2-pyrimidyl)piperazine and 4-chlorobutyronitrile to form 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine. Subsequent hydrogenation using RANEY® nickel yields 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine, a precursor for compounds like buspirone .

Critical Reaction Parameters

- Catalyst Selection : RANEY® nickel ensures efficient reduction of nitriles to amines without over-reduction.

- Temperature Control : Hydrogenation at 40–60°C minimizes side reactions.

- Solvent System : Polar aprotic solvents (e.g., DMF) enhance reactivity.

Table 1: Comparison of Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | 4-Chlorobutyronitrile, DMF, 80°C | 85 | 92 |

| Hydrogenation | RANEY® Ni, H₂ (50 psi), Ethanol, 50°C | 78 | 95 |

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

Basic Analytical Strategies

- HPLC with Derivatization : Pre-column derivatization using agents like 1-(2-methoxyphenyl)piperazine stabilizes the compound and enhances UV detectability. A validated method employs a C18 column, acetonitrile/water (70:30) mobile phase, and UV detection at 254 nm .

- GC-MS : Suitable for trace analysis in biological samples. DB-5 columns (30 m × 0.25 mm) with temperature programming (50°C to 280°C at 10°C/min) achieve baseline separation .

Validation Parameters

Q. How do structural modifications at the cyanopropyl group affect the compound's interaction with neurotransmitter transporters?

Advanced Structure-Activity Relationship (SAR)

Modifications to the cyanopropyl moiety significantly alter affinity for dopamine (DAT) and serotonin (SERT) transporters:

- Electron-Withdrawing Groups (e.g., -CF₃): Increase DAT selectivity (e.g., 1-(3-trifluoromethylphenyl)piperazine derivatives show 10× higher DAT binding vs. SERT) .

- Polar Substituents (e.g., -OH, -OCH₃): Reduce blood-brain barrier penetration but improve aqueous solubility .

Experimental Design for SAR Studies

- Radioligand Binding Assays : Use [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.

- Molecular Docking : Assess interactions with transmembrane domains (e.g., Tyr-95 and Asp-79 residues in DAT) .

Q. How can researchers resolve contradictions in binding affinity data across different studies?

Advanced Data Contradiction Analysis

Discrepancies often arise from assay variability:

- Membrane Preparation : Freshly isolated synaptosomes vs. transfected cells (e.g., HEK-293) yield differing Kd values .

- Buffer Composition : Sodium ions (100 mM NaCl) enhance DAT affinity by stabilizing transporter conformation .

Statistical Reconciliation

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models.

- Standardization : Adopt unified protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

Basic Physicochemical Profiling

- logP : 1.8 (moderate lipophilicity for CNS penetration).

- pKa : 7.4 (ionization at physiological pH).

- Aqueous Solubility : 12 mg/mL in PBS (pH 7.4) .

Table 2: Key Properties

| Property | Value/Method | Relevance |

|---|---|---|

| Molecular Weight | 219.3 g/mol | Impacts pharmacokinetics |

| Topological Polar Surface Area (TPSA) | 38 Ų | Predicts blood-brain barrier permeation |

| Hydrogen Bond Acceptors | 4 | Influences solubility and protein binding |

Properties

IUPAC Name |

4-piperazin-1-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-2,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKVYGFJHOLYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374108 | |

| Record name | 1-(3-Cyanopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-94-9 | |

| Record name | 1-(3-Cyanopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5623-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.